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Nicotinamide guanine dinucleotide

CD38 ADP‑ribosyl cyclase cyclic GDP‑ribose

Researchers studying CD38 ADP-ribosyl cyclase activity often face interference from NADase hydrolase activity inherent to conventional NAD⁺-based assays. Nicotinamide guanine dinucleotide (NGD; CAS 5624-35-1) eliminates this ambiguity by serving as an exclusive cyclase substrate that generates fluorescent cyclic GDP-ribose (cGDPR) for direct, homogeneous fluorometric readout. Key differentiation: • 10.7-fold higher CD38 affinity (Km = 1.6 µM) vs. NAD⁺ (Km = 17.1 µM), enabling sensitive HTS campaigns. • Does not support SIRT1/3 deacetylation or PARP1 poly(ADP-ribosyl)ation-validated negative control for NAD⁺-dependent assays. • Supplied as sodium salt, ≥95% HPLC purity, water-soluble (50 mg/mL). Store at -20 °C; shipped under cold chain for worldwide delivery.

Molecular Formula C21H27N7O15P2
Molecular Weight 679.4 g/mol
CAS No. 5624-35-1
Cat. No. B6595881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNicotinamide guanine dinucleotide
CAS5624-35-1
Molecular FormulaC21H27N7O15P2
Molecular Weight679.4 g/mol
Structural Identifiers
SMILESC1=CC(=C[N+](=C1)C2C(C(C(O2)CO)OP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C4N=C(NC5=O)N)O)O)O)C(=O)N
InChIInChI=1S/C21H27N7O15P2/c22-16(33)8-2-1-3-27(4-8)19-14(31)12(29)9(41-19)5-39-44(35,36)43-45(37,38)40-6-10-13(30)15(32)20(42-10)28-7-24-11-17(28)25-21(23)26-18(11)34/h1-4,7,9-10,12-15,19-20,29-30,32H,5-6H2,(H2,22,33)(H,35,36)(H,37,38)(H3,23,25,26,34)/t9-,10-,12-,13-,14-,15-,19-,20-/m1/s1
InChIKeyUMIKTNNNENCAOK-NAJQWHGHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nicotinamide Guanine Dinucleotide: A Core NAD⁺ Analog for CD38 Cyclase Assays


Nicotinamide guanine dinucleotide (NGD, CAS 5624-35-1) is a synthetic dinucleotide analog of β‑nicotinamide adenine dinucleotide (NAD⁺) in which the adenine base is substituted with guanine [1]. As a member of the broader class of pyridine nucleotide analogs, NGD shares the fundamental nicotinamide‑ribose‑pyrophosphate‑(purine)ribose scaffold of NAD⁺ but exhibits distinctly altered biochemical properties due to the purine base substitution [2]. The compound is commercially available as a sodium salt (≥95% purity by HPLC) and is supplied as a powder soluble in water at concentrations up to 50 mg/mL, with a recommended storage temperature of −20 °C . NGD is recognized in the MeSH database as an NAD⁺ analog and is utilized primarily as a substrate for ADP‑ribosyl cyclase family enzymes, notably CD38, to generate cyclic GDP‑ribose (cGDPR) for fluorometric activity assays [1].

Nicotinamide Guanine Dinucleotide: Why It Cannot Replace NAD⁺ in Key Assays


Nicotinamide guanine dinucleotide cannot be substituted interchangeably with NAD⁺ or other in‑class analogs such as nicotinamide hypoxanthine dinucleotide (NHD) due to quantifiable and functionally consequential differences in enzyme substrate specificity, kinetic parameters, and reaction product identity. Whereas NAD⁺ is the universal coenzyme for a vast array of dehydrogenases, sirtuins, and poly(ADP‑ribose) polymerases, NGD displays a drastically restricted enzymatic repertoire: it fails to serve as a substrate for SIRT1, SIRT3, or PARP1 [1]. Moreover, NGD is cyclized by CD38 and ADP‑ribosyl cyclase to form the distinct fluorescent product cyclic GDP‑ribose (cGDPR)—a reaction that distinguishes cyclase activity from NADase activity, which cannot be achieved with NAD⁺ or NHD [2]. Even within the limited scope of enzymes where NGD retains coenzymatic function (e.g., alcohol dehydrogenase), its affinity is substantially lower than that of NAD⁺, and its relative ranking versus NHD is inverted depending on the enzyme system [3]. These divergent biochemical behaviors render generic substitution scientifically invalid and underscore the necessity for intentional, evidence‑based selection of NGD for specific assay and research applications.

Nicotinamide Guanine Dinucleotide: Quantitative Differentiation Evidence


Discriminating CD38 Cyclase from NADase Activity

Nicotinamide guanine dinucleotide (NGD⁺) is cyclized by CD38 and ADP‑ribosyl cyclase to produce the unique fluorescent product cyclic GDP‑ribose (cGDPR), a reaction that does not occur with NAD⁺ or NHD [1]. In contrast, NADase enzymes cannot cyclize NGD⁺, making NGD⁺ the definitive substrate for discriminating cyclase activity from NADase activity in vitro [2]. Cyclic GDP‑ribose exhibits 2.8‑fold greater resistance to heat‑induced hydrolysis compared to cADPR, providing enhanced stability for downstream analytical detection [3]. The CD38‑catalyzed conversion of NGD⁺ to cGDPR proceeds with an apparent Km of 1.6 µM for NGD⁺ versus 17.1 µM for NAD⁺ under identical conditions (pH 7.4, 37 °C), indicating higher affinity of CD38 for NGD⁺ in the cyclization reaction [4].

CD38 ADP‑ribosyl cyclase cyclic GDP‑ribose NADase

Inactive as Substrate for SIRT1, SIRT3, and PARP1

In contrast to NAD⁺, nicotinamide guanine dinucleotide does not support deacetylation by SIRT1 or SIRT3, nor does it undergo poly(ADP‑ribosyl)ation by PARP1 [1]. Western blot analysis of recombinant PARP1 incubated with NAD⁺, NGD, or NHD demonstrated that only NAD⁺ generated a smeared auto‑poly‑ADP‑ribosylated PARP1 band; NGD and NHD produced no detectable signal, indicating complete absence of substrate activity [2]. Similarly, in vitro sirtuin activity assays with SIRT1 and SIRT3 revealed that neither NGD nor NHD supported deacetylation, whereas NAD⁺ exhibited robust activity [3]. Nicotinamide hypoxanthine dinucleotide (NHD) shares this negative substrate profile, confirming that the purine base substitution broadly ablates PARP and sirtuin substrate recognition [4].

sirtuins PARP substrate specificity deacetylase

Lower Affinity for Alcohol Dehydrogenase vs. NAD⁺

Nicotinamide guanine dinucleotide can serve as a coenzyme for yeast alcohol dehydrogenase (ADH) in vitro, mediating the oxidation of ethanol to acetaldehyde with concomitant reduction of NGD to NGDH [1]. However, the affinity of ADH for NGD is substantially lower than for NAD⁺: the apparent Km for NGD is approximately 10‑fold higher than that of NAD⁺, while the catalytic efficiency (kcat/Km) is reduced by approximately 30‑fold relative to NAD⁺ [2]. In direct comparison with nicotinamide hypoxanthine dinucleotide (NHD), NGD exhibits lower affinity for ADH; NHD has a higher affinity for ADH than NGD, demonstrating that the purine base identity (guanine vs. hypoxanthine) fine‑tunes coenzyme recognition [3].

alcohol dehydrogenase coenzyme redox kinetics

Endogenous Tissue Levels Far Below NAD⁺

Endogenous nicotinamide guanine dinucleotide is detectable in multiple murine tissues, with the highest concentration found in heart tissue (2.2 ± 0.5 nmol/g tissue in wild‑type mice) [1]. However, NGD levels are consistently less than 3% of the corresponding NAD⁺ levels across all tissues examined [2]. In Nmnat3 knockout mice, cardiac NGD levels are reduced by 61% (from 2.2 to 0.86 nmol/g tissue, p < 0.05), confirming that Nmnat3 is a primary enzyme responsible for NGD biosynthesis in vivo [3]. By comparison, nicotinamide hypoxanthine dinucleotide (NHD) is even less abundant than NGD in all tissues, with heart NHD measured at 0.54 ± 0.03 nmol/g tissue [4].

metabolism in vivo Nmnat3 tissue distribution

CD38 Cyclase Enhancement by E146A Mutation

Site‑directed mutagenesis of the CD38 active site reveals that the E146A mutation enhances cyclase activity toward nicotinamide guanine dinucleotide by more than 9‑fold compared to wild‑type CD38 [1]. This mutation also increases cyclization of NAD⁺, but the magnitude of enhancement is differentially greater for NGD, indicating that residue E146 selectively constrains NGD cyclization in the wild‑type enzyme [2]. In contrast, other active‑site mutants (e.g., E146G, E146Q) show more modest enhancements, underscoring the specific steric and electrostatic contributions of glutamate 146 to NGD turnover [3].

CD38 mutagenesis cyclase catalytic efficiency

Competitive Inhibition of CD38-Catalyzed Cyclization

In CD38‑catalyzed conversion of nicotinamide guanine dinucleotide (NGD⁺) to cyclic GDP‑ribose, the nicotinamide‑derived inhibitors 1 and 2 act as competitive inhibitors with Ki values of 1.2 µM and 4.0 µM, respectively [1]. These Ki values were determined using NGD⁺ as the variable substrate, establishing NGD⁺ as a validated substrate for characterizing CD38 inhibitor potency and mechanism [2]. In contrast, inhibition constants obtained with NAD⁺ as substrate may differ due to the distinct kinetic parameters and reaction pathways (cyclization plus hydrolysis vs. cyclization alone) associated with NAD⁺ turnover by CD38 [3].

CD38 inhibitor drug discovery competitive inhibition Ki

Nicotinamide Guanine Dinucleotide: Recommended Application Scenarios


High-Throughput Screening for CD38 Cyclase Inhibitors

Use NGD as the substrate of choice for high‑throughput screening (HTS) campaigns targeting the CD38 cyclase domain. NGD is cyclized by CD38 to the fluorescent product cyclic GDP‑ribose (cGDPR), enabling a direct, homogeneous fluorometric readout without interference from CD38 hydrolase activity [1]. The 10.7‑fold higher affinity of CD38 for NGD (Km = 1.6 µM) compared to NAD⁺ (Km = 17.1 µM) increases assay sensitivity and reduces substrate consumption [2]. Competitive inhibitors can be characterized using NGD as substrate, with Ki values determined in the low micromolar range (e.g., 1.2 µM and 4.0 µM for prototypical inhibitors) [3].

Discriminating Cyclase from NADase Activity in Tissue Extracts

Employ NGD in a differential activity assay to distinguish genuine ADP‑ribosyl cyclase activity from NADase activity in complex biological samples or during enzyme purification. Because NADase enzymes cannot cyclize NGD, only true ADP‑ribosyl cyclases (e.g., CD38, BST‑1/CD157) will generate the fluorescent cGDPR product [1]. This assay is particularly valuable for characterizing tissue‑specific cyclase activity, as demonstrated by the detection of GDP‑ribosyl cyclase activity in wild‑type mouse brain extracts using NGD as substrate, which is absent in CD38‑knockout tissues [2].

Negative Control for Sirtuin and PARP Activity Assays

Include NGD as a negative control substrate in all sirtuin (SIRT1, SIRT3) and PARP1 activity assays to verify assay specificity and rule out non‑specific signal arising from NAD⁺‑independent reactions. NGD does not support deacetylation by SIRT1 or SIRT3, nor does it undergo poly(ADP‑ribosyl)ation by PARP1, as demonstrated by Western blot and fluorometric deacetylation assays [1]. Using NGD as a negative control ensures that any observed activity in the assay is genuinely dependent on NAD⁺ and not an artifact of the detection system.

Probing Dehydrogenase Coenzyme Recognition

Utilize NGD as a low‑affinity coenzyme probe to investigate the structural basis of cofactor specificity in NAD⁺‑dependent dehydrogenases, particularly alcohol dehydrogenase (ADH). NGD exhibits approximately 10‑fold higher Km and 30‑fold lower kcat/Km compared to NAD⁺ in the ADH‑catalyzed oxidation of ethanol [1]. Comparative kinetic analysis with NGD, NHD, and NAD⁺ allows researchers to dissect the contributions of the purine base moiety to coenzyme binding affinity and catalytic turnover, informing protein engineering efforts aimed at altering cofactor specificity.

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